4-Methyl-1-naphthaldehyde
Overview
Description
4-Methyl-1-naphthaldehyde is an organic compound with the molecular formula C12H10O. It is a monoaldehyde derived from naphthalene, characterized by a methyl group at the fourth position and an aldehyde group at the first position on the naphthalene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
4-Methyl-1-naphthaldehyde is a monoaldehyde
Mode of Action
Aldehydes can react with nucleophilic sites on proteins and dna, forming schiff bases . This can lead to changes in the structure and function of these biomolecules.
Biochemical Pathways
It’s known that aldehydes can participate in various biochemical reactions, including the formation of schiff bases and michael adducts . These reactions can alter the function of proteins and other biomolecules, potentially affecting multiple biochemical pathways.
Pharmacokinetics
Aldehydes are generally well-absorbed and can be metabolized by aldehyde dehydrogenases and other enzymes .
Result of Action
The interaction of aldehydes with proteins and dna can lead to changes in cell function and potentially contribute to cellular toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive molecules can affect the reactivity of the aldehyde group and thus influence its biological effects .
Biochemical Analysis
Biochemical Properties
4-Methyl-1-naphthaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It is involved in the formation of methyl 2-phenyl-3-(4-methyl-1-naphthyl)propenoate and (Z/E)-2-amino-4,6-dimethyl-5-[(4-methyl-1-naphthyl)methylene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile . The compound interacts with various enzymes and proteins, facilitating these synthetic processes. For instance, it undergoes reactions with ammonium nitrate to form nitrosoamines, which are significant in biochemical pathways .
Cellular Effects
This compound has notable effects on cellular processes. It has been identified in the microenvironment of pancreatic cancer cells, indicating its potential role in cancer biology . The compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with microglial cells, inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as a nucleophile in competition with nitrogen, forming oximes or hydrazones through reactions with hydroxylamine or hydrazine . These interactions lead to the formation of stable adducts, influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it can undergo reactions to form nitrosoamines, which have long-term implications for cellular health . Additionally, its stability in various solvents and conditions affects its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can become toxic, leading to adverse effects on cellular function and overall health . Threshold effects have been observed, indicating the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a precursor to naphthalene, a known carcinogen, and undergoes metabolic reactions to form various intermediates . These pathways involve enzymes such as squalene epoxidase, which plays a role in the biosynthesis of ergosterol . The compound’s metabolism affects metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, affecting its biochemical activity . The compound’s distribution within different cellular compartments determines its functional roles in various biological processes.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-1-naphthaldehyde can be synthesized through the formylation of 1-methylnaphthaleneOne common method is the Gattermann-Koch formylation, which uses carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: In industrial settings, this compound is often produced via the same formylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methyl-1-naphthoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol, 4-methyl-1-naphthylmethanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl group can be further functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: 4-Methyl-1-naphthoic acid.
Reduction: 4-Methyl-1-naphthylmethanol.
Substitution: Various substituted naphthaldehydes depending on the electrophile used.
Scientific Research Applications
4-Methyl-1-naphthaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of organic semiconductors and other advanced materials.
Biological Studies: It serves as a precursor in the synthesis of biologically active compounds, aiding in the study of their mechanisms and effects.
Comparison with Similar Compounds
4-Hydroxy-1-naphthaldehyde: Similar structure but with a hydroxyl group instead of a methyl group.
4-Methoxy-1-naphthaldehyde: Contains a methoxy group in place of the methyl group.
1-Naphthaldehyde: Lacks the methyl group, having only the aldehyde group on the naphthalene ring.
Uniqueness: 4-Methyl-1-naphthaldehyde is unique due to the presence of the methyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. The methyl group also influences the compound’s physical and chemical properties, making it distinct from its analogs .
Properties
IUPAC Name |
4-methylnaphthalene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANRGTXVAPBSIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187412 | |
Record name | 1-Naphthalenecarboxaldehyde, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33738-48-6 | |
Record name | 1-Naphthalenecarboxaldehyde, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033738486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenecarboxaldehyde, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 33738-48-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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